

2-Bromo-3-hydroxybenzoic acid as a building block in organic synthesis

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Compound of Interest

Compound Name: 2-Bromo-3-hydroxybenzoic acid

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An In-Depth Technical Guide to **2-Bromo-3-hydroxybenzoic Acid**: A Versatile Building Block in Organic Synthesis

Introduction: Unlocking Synthetic Potential

2-Bromo-3-hydroxybenzoic acid is a trifunctional aromatic compound that serves as a highly versatile and valuable building block for synthetic organic chemists. Its strategic arrangement of a bromine atom, a hydroxyl group, and a carboxylic acid on a benzene ring offers three distinct points for chemical modification. This unique constitution allows for the sequential or orthogonal introduction of various functional groups, making it an ideal starting material for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. The interplay between the nucleophilic hydroxyl group, the electrophilic carboxylic acid, and the synthetically adaptable aryl bromide facilitates entry into a diverse range of heterocyclic systems and substituted aromatic compounds. This guide provides an in-depth look at the properties, reactivity, and applications of **2-Bromo-3-hydroxybenzoic acid**, complete with detailed protocols for its use in key synthetic transformations.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application and safe handling in a laboratory setting.

Property	Value	Reference(s)
CAS Number	14348-39-1	
Molecular Formula	C ₇ H ₅ BrO ₃	[1]
Molecular Weight	217.02 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	144 - 149 °C	[2]
Solubility	Soluble in methanol, DMSO	

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **2-Bromo-3-hydroxybenzoic acid** and its derivatives.

- Hazard Identification: Causes skin and serious eye irritation. May cause respiratory irritation. [3][4]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (goggles conforming to EN166 standard).[2][3]
- Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or vapors.[2][4] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
- First Aid:
 - If on skin: Wash with plenty of soap and water.[2]
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3]
 - If inhaled: Remove person to fresh air and keep comfortable for breathing.[2]

- If swallowed: Call a poison center or doctor if you feel unwell.[2]

The Synthetic Versatility of 2-Bromo-3-hydroxybenzoic Acid

The power of **2-Bromo-3-hydroxybenzoic acid** as a building block stems from the distinct reactivity of its three functional groups. This allows for a modular approach to synthesis, where each part of the molecule can be addressed selectively to build molecular complexity.

Caption: Divergent synthetic pathways from **2-Bromo-3-hydroxybenzoic acid**.

Transformations at the Aryl Bromide Site

The bromine atom is arguably the most versatile handle on the molecule, serving as a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.
- Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides access to substituted arylalkynes, which are valuable intermediates for synthesizing more complex structures, including isocoumarins.[5]
- Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling with a diverse range of primary and secondary amines, leading to N-aryl products.
- Jourdan-Ullmann Reaction: A copper-promoted C-N bond formation with anilines, which can be a key step in the synthesis of phenazine derivatives and other nitrogen-containing heterocycles.[6][7]

Modifications of the Hydroxyl Group

The phenolic hydroxyl group can be readily functionalized or used to direct subsequent reactions.

- **Etherification:** The Williamson ether synthesis, involving deprotonation with a base (e.g., K_2CO_3 , NaH) followed by reaction with an alkyl halide, yields aryl ethers. This can also serve as a protecting group strategy.
- **Esterification:** Acylation with acid chlorides or anhydrides converts the hydroxyl group into an ester, altering the electronic properties and steric environment of the molecule.

Reactions of the Carboxylic Acid

The carboxylic acid moiety provides a handle for forming amide and ester linkages, which are ubiquitous in pharmaceuticals.

- **Esterification:** Standard Fischer esterification (acid-catalyzed reaction with an alcohol) or reaction with alkyl halides under basic conditions can form the corresponding ester.[8]
- **Amidation:** Activation of the carboxylic acid (e.g., conversion to an acid chloride with thionyl chloride or using coupling reagents like DCC/EDC) followed by reaction with an amine yields amides. This is a cornerstone of peptide synthesis and drug development.

Application Note 1: Synthesis of Benzoxazinone Scaffolds

Introduction: Benzoxazinones are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. **2-Bromo-3-hydroxybenzoic acid** is an excellent precursor for these scaffolds, where the hydroxyl and carboxylic acid groups can be cyclized with an appropriate nitrogen source.

Synthetic Strategy: The overall strategy involves an initial amidation of the carboxylic acid, followed by an intramolecular cyclization that forms the oxazinone ring. The bromine atom is retained for subsequent diversification via cross-coupling reactions.

Caption: Workflow for the synthesis of benzoxazinone derivatives.

Protocol: Synthesis of 7-Bromo-4-methyl-2H-benzo[b][2][10]oxazin-3(4H)-one

Causality and Insights: This protocol employs a two-step, one-pot approach. First, the carboxylic acid is converted to a more reactive acid chloride using thionyl chloride. This intermediate is then immediately reacted with methylamine to form the N-methyl amide. The subsequent addition of a base facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile, displacing a suitable leaving group (conceptually, after activation) to close the six-membered ring. The bromine's position remains unchanged, making the final product a valuable intermediate for further functionalization.

Materials:

- **2-Bromo-3-hydroxybenzoic acid** (2.17 g, 10.0 mmol)
- Thionyl chloride (SOCl_2) (1.46 mL, 20.0 mmol)
- Dichloromethane (DCM), anhydrous (50 mL)
- Methylamine solution (e.g., 40% in H_2O or 2.0 M in THF, 12.0 mmol)
- Potassium carbonate (K_2CO_3) (4.14 g, 30.0 mmol)
- N,N-Dimethylformamide (DMF), anhydrous (20 mL)
- Ethyl acetate (for extraction)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (N_2 or Ar), add **2-Bromo-3-hydroxybenzoic acid** (2.17 g, 10.0 mmol) and anhydrous DCM (30 mL).
- Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.46 mL, 20.0 mmol) dropwise.

- Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the solid.
- Concentrate the reaction mixture under reduced pressure to remove excess SOCl_2 and DCM, yielding the crude acid chloride.
- Re-dissolve the crude intermediate in anhydrous DCM (20 mL) and cool to 0 °C.
- Slowly add the methylamine solution (12.0 mmol) dropwise. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
- Concentrate the mixture under reduced pressure.
- To the crude amide, add anhydrous DMF (20 mL) and potassium carbonate (4.14 g, 30.0 mmol).
- Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Cool the reaction to room temperature and pour it into 100 mL of cold water.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-Bromo-4-methyl-2H-benzo[b][2][9]oxazin-3(4H)-one.

Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Introduction: The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds. Applying this reaction to **2-Bromo-3-hydroxybenzoic acid** allows for the direct installation of aryl or vinyl substituents at the 2-position. This is a key strategy for building biaryl scaffolds, which are common motifs in pharmaceuticals and organic materials.

Causality and Insights: This protocol requires careful selection of a palladium catalyst, a ligand, and a base to facilitate the catalytic cycle. The base is crucial for activating the boronic acid. The choice of solvent and temperature is optimized to ensure both reactants remain in solution and the reaction proceeds at a reasonable rate without catalyst decomposition. The hydroxyl and carboxylic acid groups can coordinate to the metal center, potentially influencing the reaction rate, so a robust catalytic system is necessary.

Protocol: Synthesis of 3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid

Materials:

- **2-Bromo-3-hydroxybenzoic acid** (1.08 g, 5.0 mmol)
- Phenylboronic acid (731 mg, 6.0 mmol)
- Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (289 mg, 0.25 mmol, 5 mol%)
- Sodium carbonate (Na₂CO₃) (1.59 g, 15.0 mmol)
- Solvent mixture: 1,4-Dioxane (20 mL) and Water (5 mL)
- Ethyl acetate (for extraction)
- 1 M Hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask, combine **2-Bromo-3-hydroxybenzoic acid** (1.08 g, 5.0 mmol), phenylboronic acid (731 mg, 6.0 mmol), and sodium carbonate (1.59 g, 15.0 mmol).

- Add the solvent mixture of 1,4-dioxane (20 mL) and water (5 mL).
- Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas the mixture.
- Add $\text{Pd}(\text{PPh}_3)_4$ (289 mg, 0.25 mmol) to the flask and equip it with a reflux condenser.
- Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously for 12-16 hours. Monitor completion by TLC.
- Work-up: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the dioxane.
- Add 50 mL of water to the residue. Carefully acidify the aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.
- Extract the mixture with ethyl acetate (3 x 40 mL).
- Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na_2SO_4 .
- Filter and concentrate the solvent under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid.

Conclusion

2-Bromo-3-hydroxybenzoic acid stands out as a powerful and versatile building block in organic synthesis. Its trifunctional nature provides chemists with a platform for divergent synthesis, enabling the efficient construction of complex molecules. The ability to selectively address the aryl bromide, hydroxyl, and carboxylic acid functionalities through well-established and robust reactions like cross-coupling, etherification, and amidation makes it an invaluable tool for researchers in drug discovery and materials science. The protocols and strategies outlined in this guide serve as a practical starting point for harnessing the full synthetic potential of this remarkable compound.

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